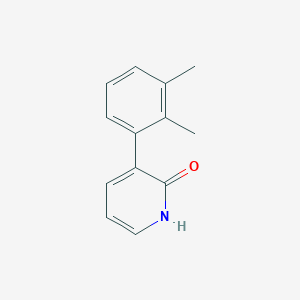
2-(2,4-Dimethylphenyl)-3-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dimethylphenyl)-3-hydroxypyridine (95%) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a derivative of the pyridine family, which is composed of a six-membered ring of carbon and nitrogen atoms. It is a colorless solid with a faint odor, and is insoluble in water but soluble in organic solvents. This compound has been studied for its potential applications in various fields, including drug development, organic synthesis, and materials science.
科学的研究の応用
2-(2,4-Dimethylphenyl)-3-hydroxypyridine (95%) has been studied for its potential applications in drug development, organic synthesis, and materials science. It has been used as a starting material for the synthesis of pyridyl-containing compounds, which have been studied for their potential use as inhibitors of the enzyme acetylcholinesterase. It has also been used as a starting material for the synthesis of a variety of heterocyclic compounds, which have been studied for their potential use as pharmaceuticals. Additionally, it has been used in the synthesis of polymers and other materials for various applications, such as drug delivery and tissue engineering.
作用機序
2-(2,4-Dimethylphenyl)-3-hydroxypyridine (95%) is believed to act as an inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound can decrease the breakdown of acetylcholine and increase its levels in the body. This can have a variety of effects, such as increasing alertness, improving memory, and reducing the symptoms of Alzheimer's disease.
Biochemical and Physiological Effects
2-(2,4-Dimethylphenyl)-3-hydroxypyridine (95%) has been studied for its potential effects on the biochemical and physiological processes in the body. It has been shown to increase the levels of acetylcholine in the body, which can lead to increased alertness and improved memory. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
実験室実験の利点と制限
2-(2,4-Dimethylphenyl)-3-hydroxypyridine (95%) is a synthetic compound that is relatively easy to obtain and is stable under normal laboratory conditions. It has a low toxicity and is relatively inexpensive, making it an attractive option for use in research experiments. However, it is important to note that the compound is not approved for use in humans, and its effects on humans have not been extensively studied. Therefore, caution should be taken when using the compound in laboratory experiments.
将来の方向性
The potential applications of 2-(2,4-Dimethylphenyl)-3-hydroxypyridine (95%) are far-reaching and have only begun to be explored. Future research should focus on further understanding the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Additionally, further research should be conducted to explore the potential use of the compound in drug development, organic synthesis, and materials science. Finally, further research should be conducted to investigate the safety and efficacy of the compound when used in humans.
合成法
2-(2,4-Dimethylphenyl)-3-hydroxypyridine (95%) can be synthesized by the reaction of 2-(2,4-dimethylphenyl)-3-hydroxypropionic acid and pyridine in the presence of a base catalyst. The reaction is carried out at room temperature and is complete in about 30 minutes. The product is then purified by recrystallization from a suitable solvent.
特性
IUPAC Name |
2-(2,4-dimethylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-5-6-11(10(2)8-9)13-12(15)4-3-7-14-13/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVQJJWOUCNBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CC=N2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682583 |
Source


|
| Record name | 2-(2,4-Dimethylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108203-20-9 |
Source


|
| Record name | 2-(2,4-Dimethylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














